molecular formula C12H12N4O3 B13761716 N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide

N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide

Cat. No.: B13761716
M. Wt: 260.25 g/mol
InChI Key: RQXDRDPUZQZFDZ-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring substituted with an aminophenyl group, a nitro group, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with pyrrole derivatives under specific conditions. One common method involves the cyclization of functionalized N-phenylpyrroles, leading to the formation of the desired compound. The reaction conditions often include the use of catalysts such as boron trifluoride etherate and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used .

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)isoindole derivatives
  • Pyrrolo[1,2-a]quinoxalines
  • 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives

Uniqueness

N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group, nitro group, and carboxamide group allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(2-aminophenyl)-1-methyl-4-nitropyrrole-2-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-15-7-8(16(18)19)6-11(15)12(17)14-10-5-3-2-4-9(10)13/h2-7H,13H2,1H3,(H,14,17)

InChI Key

RQXDRDPUZQZFDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CC=CC=C2N)[N+](=O)[O-]

Origin of Product

United States

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